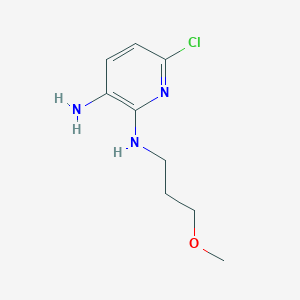
6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine
Cat. No. B8482567
M. Wt: 215.68 g/mol
InChI Key: AWZBFFFLKVJVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138168B1
Procedure details


6-Chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine (2.84 mmol, 0.698 g) was added to an oven dried 50 mL round-bottomed flask equipped for stirring under nitrogen. Methanol (15 mL) and acetic acid (1.5 mL, glacial) were then added. Zinc (15.29 mmol, 1.0 g, 20-30 mesh) was then added and the resultant mixture was allowed to stir at room temperature for 16 hr. Analysis of the reaction by LC/MS indicated a complete conversion to product at this time. This resultant mixture was then filtered over Celite®, concentrated in-vacuo, and transferred to a 250 mL seperatory funnel with ethyl acetate (2×30 mL) and water (2×20 mL). The layers were separated and the organic layer was washed once with saturated aqueous sodium chloride (40 mL). The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered. This filtrate was collected, concentrated, and dried in-vacuo affording 6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine (35A) as a brown oil which was used directly in the next step without further purification. ESI-MS: mix 216.3 (M+H)+.
Quantity
0.698 g
Type
reactant
Reaction Step One

[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[C:5]([N+:14]([O-])=O)=[CH:4][CH:3]=1>[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[C:5]([NH2:14])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.698 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=N1)NCCCOC)[N+](=O)[O-]
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
for stirring under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried 50 mL round-bottomed flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (15 mL) and acetic acid (1.5 mL, glacial) were then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature for 16 hr
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Analysis of the reaction by LC/MS
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This resultant mixture was then filtered over Celite®
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 250 mL seperatory funnel with ethyl acetate (2×30 mL) and water (2×20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed once with saturated aqueous sodium chloride (40 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
subsequently dried with anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This filtrate was collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in-vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)NCCCOC)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
